2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a molecular formula of C24H19ClN2O4S . This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups, including a benzenesulfonyl group, a chloro group, and an acetamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with 3-methylphenylamine and acetic anhydride to form the desired acetamide product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure and may have similar biological activities, but differ in the nature and position of substituents.
Sulfonamide derivatives: These compounds contain the sulfonamide functional group and may have similar antimicrobial properties, but differ in the nature of the aromatic ring and other substituents.
Acetamide derivatives: These compounds contain the acetamide functional group and may have similar chemical reactivity, but differ in the nature of the aromatic ring and other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-6-5-7-18(12-16)26-23(28)15-27-14-22(32(30,31)19-8-3-2-4-9-19)24(29)20-13-17(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNITYYVPCDVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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